Cas no 42537-57-5 ((2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid)

(2Z)-4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid is a chemically synthesized intermediate featuring a conjugated enone structure with a 3-nitrophenyl substituent. Its key advantages include a well-defined (2Z)-configuration, ensuring stereochemical consistency for applications in organic synthesis and pharmaceutical research. The presence of both an α,β-unsaturated carbonyl moiety and a nitro-functionalized aromatic ring enhances its reactivity as a Michael acceptor or electrophile in heterocyclic formations. The carboxylic acid group further allows for derivatization or salt formation, improving solubility for downstream modifications. This compound is particularly valuable in medicinal chemistry for designing enzyme inhibitors or bioactive scaffolds due to its balanced electronic properties and structural rigidity. High purity and stability under controlled conditions make it suitable for precise synthetic applications.
(2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid structure
42537-57-5 structure
商品名:(2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid
CAS番号:42537-57-5
MF:C10H8N2O5
メガワット:236.181
CID:2637274
PubChem ID:1581445

(2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 36847-90-2
    • STK025067
    • (2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid
    • H33900
    • (2Z)-3-[(3-NITROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID
    • SR-01000196292-1
    • 2-Butenoic acid, 4-[(3-nitrophenyl)amino]-4-oxo-, (2Z)-
    • ALBB-023205
    • AKOS000296127
    • 42537-57-5
    • BBL018595
    • N-(3-Nitrophenyl)maleamic acid
    • VS-06708
    • (Z)-4-(3-nitroanilino)-4-oxobut-2-enoic acid
    • SCHEMBL6794151
    • SR-01000196292
    • MDL: MFCD00134773
    • インチ: InChI=1S/C10H8N2O5/c13-9(4-5-10(14)15)11-7-2-1-3-8(6-7)12(16)17/h1-6H,(H,11,13)(H,14,15)/b5-4-
    • InChIKey: MZRKEXUFISGDKS-PLNGDYQASA-N
    • ほほえんだ: O=[N+]([O-])C1=CC=CC(NC(/C=C\C(O)=O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 236.04332136Da
  • どういたいしつりょう: 236.04332136Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 347
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 112Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

(2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
029168-1g
3-(3-Nitro-phenylcarbamoyl)-acrylic acid
42537-57-5
1g
£154.00 2022-03-01

(2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid 関連文献

(2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acidに関する追加情報

Compound CAS No. 42537-57-5: (2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic Acid

The compound with CAS No. 42537-57-5, commonly referred to as (2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid, is a structurally complex organic molecule with significant potential in various chemical and biological applications. This compound belongs to the class of α,β-unsaturated amides, which are known for their versatile reactivity and biological activity. The molecule features a nitrophenyl group attached to an amino acid backbone, making it a valuable substrate for further functionalization and exploration in drug discovery.

Recent studies have highlighted the importance of (2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid in the field of medicinal chemistry. Researchers have demonstrated its ability to modulate key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, the compound has shown promise in inhibiting certain oncogenic signaling pathways, making it a candidate for anticancer drug development.

The synthesis of (2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid involves a multi-step process that typically begins with the preparation of the corresponding amino acid derivative. The introduction of the nitrophenyl group is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions and desired stereochemistry. The use of green chemistry principles in its synthesis has been explored to minimize environmental impact and improve sustainability.

One of the most intriguing aspects of this compound is its ability to undergo various post-synthetic modifications. For instance, the nitro group can be reduced to an amino group under controlled conditions, leading to derivatives with altered pharmacokinetic profiles. Similarly, the enoate moiety can participate in Michael addition reactions, enabling the construction of more complex molecular architectures with enhanced bioactivity.

Recent advancements in computational chemistry have allowed researchers to model the interaction of (2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-en oic acid with target proteins at an atomic level. These studies have provided insights into its binding modes and potential for optimization through structure-based drug design. Furthermore, high-throughput screening assays have identified several analogs with improved potency and selectivity, paving the way for preclinical testing.

In terms of applications beyond medicinal chemistry, (2Z)-4 -[(3-nitrophenyl)amino]-4 -oxobut -2 -enoic acid has been investigated for its role in agrochemicals and materials science. Its ability to act as a chiral catalyst in asymmetric synthesis has been reported, making it a valuable tool in organic synthesis laboratories worldwide.

Despite its numerous potential applications, further research is required to fully elucidate the mechanism of action and safety profile of (2Z)-4 -[(3-nitrophenyl)amino]-4 -oxobut -2 -enoic acid. Collaborative efforts between academia and industry are essential to accelerate its translation from the laboratory bench to clinical use.

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